[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Overview
Description
- “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol” is an organic compound with the chemical formula C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>S.
- It is also known as 4-methoxybenzyl alcohol or anisyl alcohol .
- The compound exists as a colorless liquid and is used as a fragrance and flavorant.
- It occurs naturally but can be synthesized by reducing anisaldehyde.
Synthesis Analysis
- The synthesis of this compound involves a series of steps, including the reduction of anisaldehyde.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of this compound is C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>S.
- It contains a thiazole ring (1,3-thiazol-4-yl) attached to a methanol group via a phenyl ring (4-methoxyphenyl).
Chemical Reactions Analysis
- The compound’s reactivity depends on its functional groups.
- It can participate in various reactions, including Grignard additions, Suzuki couplings, and more.
Physical And Chemical Properties Analysis
- Melting Point : 22–25°C
- Boiling Point : 259°C
- Solubility : Soluble in water, chloroform, and ethyl acetate.
Scientific Research Applications
1. Thiazole Derivatives in Medicinal Chemistry
- Application : Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
- Results : The results have shown that thiazole derivatives can have potent biological activity, making them promising candidates for the development of new therapeutic agents .
2. 4-Methoxybenzyl Alcohol in Material Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized. Generally, this compound would be used as a reagent in a chemical reaction to produce the desired material .
- Results : The results have shown that 4-Methoxybenzyl Alcohol can be effectively used to synthesize various materials, making it a valuable tool in material science .
3. Thiazole Derivatives in Antitumor Activity
- Application : Thiazole derivatives have been found to have antitumor and cytotoxic activities .
- Method : These compounds are synthesized and their cytotoxicity activity is tested on various human tumor cell lines .
- Results : Some thiazole derivatives have demonstrated potent effects on certain types of cancer, such as prostate cancer .
4. 4-Methoxybenzyl Alcohol in Fragrance and Flavorant
- Application : 4-Methoxybenzyl Alcohol is used as a fragrance and flavorant .
- Method : This compound is added to various products to enhance their smell and taste .
- Results : The use of 4-Methoxybenzyl Alcohol has been found to improve the sensory qualities of various products .
5. Thiazole Derivatives in Antimicrobial Activity
- Application : Thiazole derivatives have been found to have antimicrobial activities .
- Method : These compounds are synthesized and their antimicrobial activity is tested on various bacterial and fungal strains .
- Results : Some thiazole derivatives have demonstrated potent effects on certain types of bacteria and fungi .
6. 4-Methoxybenzyl Alcohol in Organic Synthesis
- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : This compound is added to various chemical reactions to produce the desired organic compounds .
- Results : The use of 4-Methoxybenzyl Alcohol has been found to be effective in synthesizing various organic compounds .
Safety And Hazards
- Anisyl alcohol is considered an irritant.
- Avoid inhalation, skin contact, and eye exposure.
- Store in a cool, dry place away from oxidizing agents and acids.
Future Directions
- Investigate its potential applications in drug design, considering its bioisosteric properties.
- Explore its activity against bacterial pathogens and evaluate its in vivo efficacy.
For more detailed information, refer to relevant research articles12. Please note that this analysis is based on available data, and further research may provide additional insights. 🌟
properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRWAISOVFLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586184 | |
Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
CAS RN |
885279-75-4 | |
Record name | 2-(4-Methoxyphenyl)-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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